molecular formula C16H10N2 B12409072 (Z)-p-cyano-|A-Cyanostilbene

(Z)-p-cyano-|A-Cyanostilbene

Cat. No.: B12409072
M. Wt: 230.26 g/mol
InChI Key: XDDAUUXKEGNGIY-MHWRWJLKSA-N
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Description

(Z)-p-cyano-|A-Cyanostilbene is an organic compound that belongs to the class of stilbenes, which are characterized by a 1,2-diphenylethylene structure. This compound is particularly notable for its cyano group (-CN) attached to the para position of one of the phenyl rings. Stilbenes are known for their applications in various fields, including organic electronics, photonics, and as intermediates in organic synthesis.

Properties

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

4-[(Z)-1-cyano-2-phenylethenyl]benzonitrile

InChI

InChI=1S/C16H10N2/c17-11-14-6-8-15(9-7-14)16(12-18)10-13-4-2-1-3-5-13/h1-10H/b16-10+

InChI Key

XDDAUUXKEGNGIY-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-p-cyano-|A-Cyanostilbene typically involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. In this case, the ylide is derived from a p-cyanobenzyl bromide and the carbonyl compound is benzaldehyde. The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of (Z)-p-cyano-|A-Cyanostilbene may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or column chromatography to obtain the desired isomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-p-cyano-|A-Cyanostilbene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Aminostilbenes.

    Substitution: Various substituted stilbenes depending on the electrophile used.

Scientific Research Applications

(Z)-p-cyano-|A-Cyanostilbene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.

Mechanism of Action

The mechanism of action of (Z)-p-cyano-|A-Cyanostilbene involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The phenyl rings can engage in π-π stacking interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Stilbene: The parent compound without the cyano group.

    p-Methoxystilbene: A similar compound with a methoxy group (-OCH3) instead of a cyano group.

    p-Nitrostilbene: A compound with a nitro group (-NO2) at the para position.

Uniqueness

(Z)-p-cyano-|A-Cyanostilbene is unique due to the presence of the cyano group, which significantly alters its electronic properties and reactivity compared to other stilbenes. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and photonics.

Biological Activity

(Z)-p-cyano-α-Cyanostilbene is an organic compound belonging to the stilbene family, characterized by its unique cyano group attached to one of the phenyl rings. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity of (Z)-p-cyano-α-Cyanostilbene, supported by data tables and relevant case studies.

Chemical Formula: C16_{16}H10_{10}N2_2
Molecular Weight: 230.26 g/mol
CAS Number: 54676-54-9

The presence of the cyano group significantly alters the electronic properties of (Z)-p-cyano-α-Cyanostilbene, enhancing its reactivity and biological interactions compared to other stilbenes. The compound's structure is essential for its biological activity, particularly in targeting specific cellular pathways.

Anticancer Properties

Recent studies have highlighted the antiproliferative activity of (Z)-p-cyano-α-Cyanostilbene against various cancer cell lines:

Cell LineIC50 (µM)Selectivity
HeLa0.21High
HepG20.230High
Normal Skin Fibroblasts>100Low

The compound exhibits significant selectivity towards HeLa and HepG2 cancer cells while showing minimal cytotoxicity towards normal skin fibroblasts, indicating its potential as a therapeutic agent with reduced side effects .

The mechanism by which (Z)-p-cyano-α-Cyanostilbene exerts its biological effects involves several pathways:

  • Interaction with Proteins: The cyano group can form hydrogen bonds and participate in non-covalent interactions with proteins, influencing their activity.
  • Induction of Apoptosis: Evidence suggests that (Z)-p-cyano-α-Cyanostilbene may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Inhibition of Cell Proliferation: The compound disrupts cell cycle progression, leading to reduced proliferation rates in sensitive cancer cell lines.

Case Studies

Several studies have been conducted to explore the biological activity of (Z)-p-cyano-α-Cyanostilbene:

  • Study on Anticancer Effects:
    • Researchers investigated the effects of (Z)-p-cyano-α-Cyanostilbene on HeLa cells, demonstrating a dose-dependent inhibition of cell growth. The study concluded that the compound could serve as a lead for developing new anticancer drugs .
  • Comparative Analysis:
    • In a comparative study with other stilbenes, (Z)-p-cyano-α-Cyanostilbene showed superior antiproliferative effects against a panel of cancer cell lines, reinforcing its potential utility in oncology .

Applications in Medicine

Due to its promising biological activities, (Z)-p-cyano-α-Cyanostilbene is being explored for various applications:

  • Drug Development: Its selective action against cancer cells makes it an attractive candidate for further development into therapeutic agents.
  • Research Tool: The compound serves as a valuable tool in studying cellular mechanisms related to cancer biology and drug resistance.

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